tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate
Description
tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a benzyl substituent at position 4, and a hydroxyl group at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like CP-690550 (tofacitinib), due to its stereochemical complexity and functional versatility . The hydroxyl and benzyl groups contribute to its reactivity in further derivatization, while the tert-butyl carbamate acts as a protective group for the piperidine nitrogen.
Properties
IUPAC Name |
tert-butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-14(15(19)12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUCWYKFTGQKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl bromide, and tert-butyl chloroformate.
Reaction Conditions: The piperidine is first reacted with benzyl bromide in the presence of a base like sodium hydride to form 4-benzylpiperidine. This intermediate is then subjected to hydroxylation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxyl group at the 3-position.
Chemical Reactions Analysis
tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, such as the reduction of the ester group to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The hydroxyl and benzyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Functional Group Variations
Key analogs differ in substituents at positions 3 and 4 of the piperidine ring, influencing physical properties, reactivity, and biological activity.
Key Research Findings
- Industrial Applicability : The target compound’s synthesis route is preferred for scalability due to readily available raw materials (e.g., 4-methylpyridinium) and high yields .
- Thermodynamic Stability : tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibits higher thermal stability (up to 150°C) compared to analogs with aromatic substituents .
- Toxicity Profiles: Analogs like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate lack GHS classification, suggesting low acute toxicity, whereas benzyl-containing derivatives may require additional safety evaluations .
Biological Activity
Introduction
Tert-butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a piperidine core, which is a common scaffold in medicinal chemistry known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability and ability to cross biological membranes.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C_{17}H_{25}N_{1}O_{3} |
| Molecular Weight | 287.39 g/mol |
| Functional Groups | Hydroxyl, Carboxyl, Piperidine |
Studies have indicated that this compound may act as a modulator of neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests it could interact with receptors involved in neurotransmission, particularly those related to histamine and acetylcholine pathways.
Pharmacological Effects
Research has highlighted several pharmacological effects associated with this compound:
- Histamine Receptor Modulation : The compound has shown potential as a histamine H3 receptor antagonist. In vitro assays demonstrated its ability to block histamine-induced inhibition of cAMP production in HEK293 cells expressing human H3 receptors, indicating its role as an inverse agonist .
- Cholinesterase Inhibition : The compound exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in cholinergic signaling. The IC50 values for AChE inhibition were reported to be around 1.537 μM, suggesting moderate potency .
- Neuroprotective Potential : Given its activity at cholinergic receptors and involvement in neurotransmitter modulation, there is interest in exploring its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of piperidine compounds similar to this compound:
- Study on Derivatives : A series of piperidine derivatives were synthesized and evaluated for their binding affinity at H3 receptors. Notably, compounds with structural modifications exhibited enhanced potency compared to the parent compound .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of these compounds. For instance, biodistribution studies showed improved brain penetration for certain prodrugs derived from similar scaffolds, indicating potential for central nervous system applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Histamine Receptor Activity | AChE Inhibition IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antagonist/Invers Agonist | 1.537 | Potential neuroprotective |
| ADS031 | Antagonist | 0.75 | Higher potency at H3R |
| ADS009 | Antagonist | 7.79 | Moderate activity |
Q & A
Q. What safety protocols should be followed when handling tert-butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
- Ventilation : Work in a fume hood to minimize inhalation risks, as acute toxicity via inhalation is classified under Category 4 (H332) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .
- First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperidine ring substitution pattern, benzyl group integration, and tert-butyl carbamate linkage. Compare chemical shifts to analogous piperidine derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peaks). Fragmentation patterns can confirm hydroxyl and benzyl substituents .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., hydroxyl stretch ~3200–3600 cm, carbonyl of carbamate ~1680–1720 cm) .
Advanced Research Questions
Q. How can multi-step synthesis of this compound be optimized for yield and purity?
- Methodological Answer :
- Stepwise Functionalization : Start with tert-butyl piperidine-1-carboxylate. Introduce benzyl and hydroxyl groups via regioselective reactions (e.g., Grignard addition for benzylation, hydroxylation via Sharpless dihydroxylation) .
- Catalytic Optimization : Use palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved. Optimize solvent (e.g., THF/DMF) and temperature (20–80°C) to minimize side reactions .
- Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate). For polar intermediates, use reverse-phase HPLC with acetonitrile/water .
Q. How should researchers address contradictions in reported physicochemical properties of tert-butyl piperidine derivatives?
- Methodological Answer :
- Reproducibility Studies : Replicate synthesis and characterization under controlled conditions (e.g., fixed humidity, temperature) to isolate variables affecting solubility or stability .
- Computational Validation : Apply density functional theory (DFT) to predict logP, pKa, and solubility. Compare with experimental data to identify outliers .
- Cross-Validation : Use orthogonal analytical methods (e.g., differential scanning calorimetry for melting points, dynamic vapor sorption for hygroscopicity) .
Q. What role do computational tools play in predicting the reactivity of this compound?
- Methodological Answer :
- Reaction Pathway Modeling : Utilize quantum mechanical software (e.g., Gaussian, ORCA) to simulate intermediates and transition states in carbamate hydrolysis or benzyl group oxidation .
- Molecular Dynamics (MD) : Study solvent effects on stability; simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .
- Machine Learning (ML) : Train models on existing piperidine derivative datasets to predict reaction yields or optimal conditions (e.g., solvent, catalyst) for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
